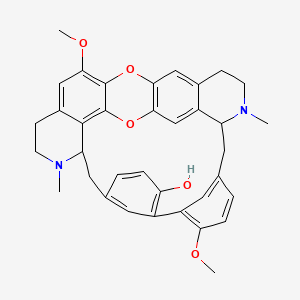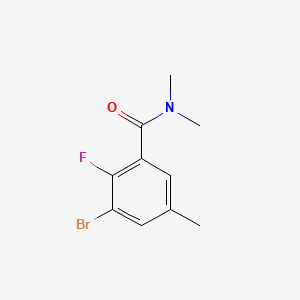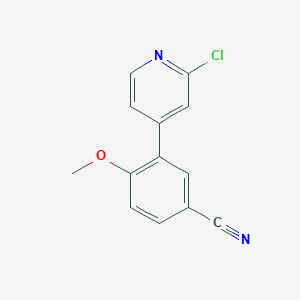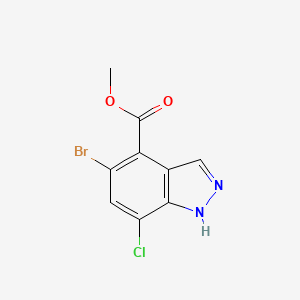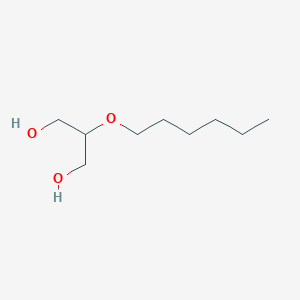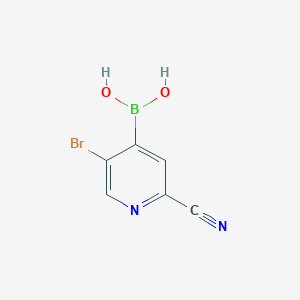
(5-Bromo-2-cyanopyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-cyanopyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and cyano groups on the pyridine ring makes it a versatile intermediate for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-cyanopyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a diboron reagent. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction. The use of continuous flow reactors ensures better control over reaction conditions and improved safety .
化学反応の分析
Types of Reactions
(5-Bromo-2-cyanopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium carbonate, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry
In chemistry, (5-Bromo-2-cyanopyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent for constructing biaryl motifs, which are common in many natural products and pharmaceuticals .
Biology and Medicine
In biology and medicine, this compound is used in the development of new drugs. The biaryl structures formed through its reactions are often found in bioactive molecules, including kinase inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its versatility in forming stable carbon-carbon bonds makes it an essential component in material science .
作用機序
The mechanism of action of (5-Bromo-2-cyanopyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the additional functional groups present in (5-Bromo-2-cyanopyridin-4-yl)boronic acid.
4-Bromophenylboronic Acid: Similar in structure but does not have the cyano group, which can influence reactivity and selectivity.
2-Cyanophenylboronic Acid: Lacks the bromine atom, affecting its utility in certain substitution reactions.
Uniqueness
The presence of both bromine and cyano groups in this compound provides unique reactivity and selectivity in various chemical transformations. This dual functionality allows for more diverse applications in synthetic chemistry and material science .
特性
分子式 |
C6H4BBrN2O2 |
|---|---|
分子量 |
226.83 g/mol |
IUPAC名 |
(5-bromo-2-cyanopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H4BBrN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3,11-12H |
InChIキー |
JYLHJXBAOIPDFB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1Br)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


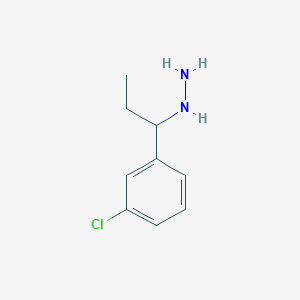
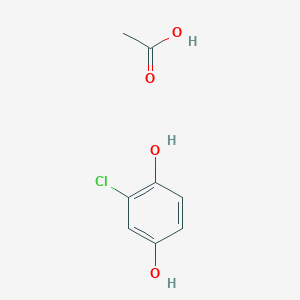
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)
![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)
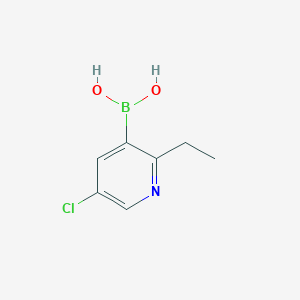
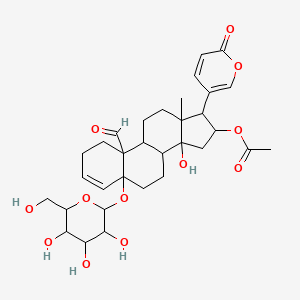
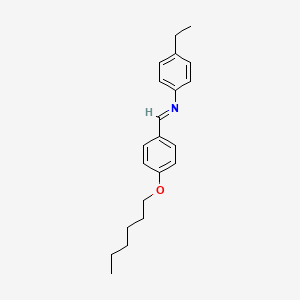
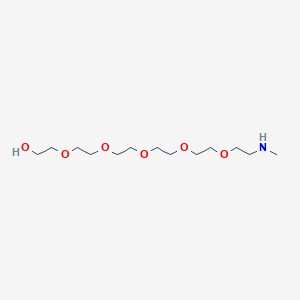
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
